
4,5-Dibromothiophene-2-sulfonamide
Overview
Description
4,5-Dibromothiophene-2-sulfonamide is an organosulfur compound that features a thiophene ring substituted with two bromine atoms at the 4 and 5 positions and a sulfonamide group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromothiophene-2-sulfonamide typically involves the bromination of thiophene derivatives followed by sulfonamide formation. One common method includes the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting dibromothiophene is then subjected to sulfonamide formation using sulfonyl chloride and ammonia or an amine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromothiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride or borane complexes.
Major Products Formed
Substitution: Formation of various substituted thiophenes.
Coupling: Formation of biaryl or heteroaryl compounds.
Reduction: Formation of thiophene-2-sulfonamide derivatives.
Scientific Research Applications
4,5-Dibromothiophene-2-sulfonamide has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Utilized in the synthesis of conjugated polymers and organic electronic materials due to its thiophene core.
Mechanism of Action
The mechanism of action of 4,5-Dibromothiophene-2-sulfonamide depends on its application. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes such as dihydropteroate synthase, which is involved in folate synthesis in bacteria . This inhibition disrupts bacterial growth and replication. The bromine atoms may also contribute to the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromothiophene: Lacks the sulfonamide group, making it less versatile in medicinal applications.
Thiophene-2-sulfonamide: Lacks the bromine atoms, which may reduce its reactivity in certain synthetic applications.
4,5-Dibromothiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide, leading to different chemical properties and applications.
Uniqueness
4,5-Dibromothiophene-2-sulfonamide is unique due to the presence of both bromine atoms and a sulfonamide group, which confer distinct reactivity and potential for diverse applications in synthesis, medicinal chemistry, and materials science.
Properties
IUPAC Name |
4,5-dibromothiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2NO2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUBKAHZGMXJBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Br)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384448 | |
| Record name | 4,5-dibromothiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77893-69-7 | |
| Record name | 4,5-dibromothiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(2-{[(4-fluorophenyl)thio]methyl}-1,3-thiazolan-3-yl)-4-oxobutanoate](/img/structure/B1621098.png)

![2-[2-[2-(Trifluoromethoxy)phenyl]hydrazono]malononitrile](/img/structure/B1621102.png)
![3-[5-[2-(Trifluoromethoxy)phenyl]furan-2-yl]prop-2-enoic acid](/img/structure/B1621103.png)
![2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1621105.png)
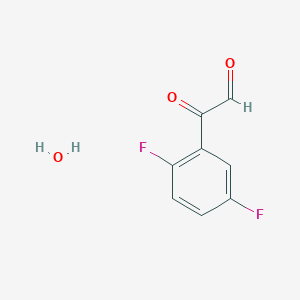
![3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B1621109.png)
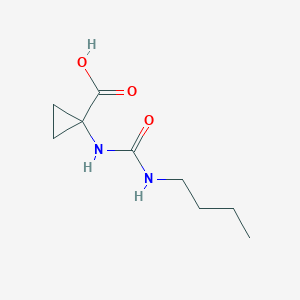
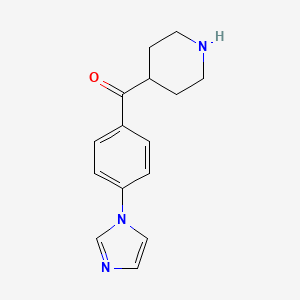
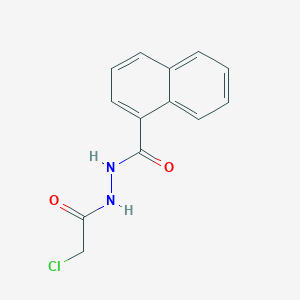
![3-[(7-chloroquinolin-4-yl)sulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B1621113.png)
![4-[(5-([(1-Naphthylmethyl)thio]methyl)-4-phenyl-4H-1,2,4-triazol-3-YL)thio]-3-nitrobenzaldehyde](/img/structure/B1621114.png)
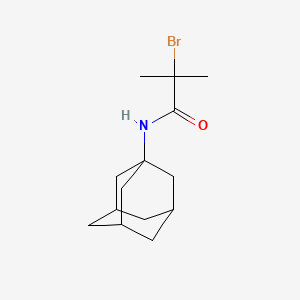
![2-[(1H-pyrrol-2-yl)methylidene]propanedinitrile](/img/structure/B1621117.png)
